![molecular formula C20H19FN2O3S B2372057 (Z)-4-アセチル-N-(3-(2-エトキシエチル)-6-フルオロベンゾ[d]チアゾール-2(3H)-イリデン)ベンズアミド CAS No. 865162-99-8](/img/structure/B2372057.png)
(Z)-4-アセチル-N-(3-(2-エトキシエチル)-6-フルオロベンゾ[d]チアゾール-2(3H)-イリデン)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ベンゾチアゾール化合物は、S. aureus、B. subtilis、E. coli、およびK. pneumoniae などの様々な細菌に対して、in vitroでの抗菌活性を有することが明らかになっています。 それらは、中等度から良好な活性を示しています .
抗炎症および鎮痛作用
ベンゾチアゾール誘導体は、その抗炎症および鎮痛作用について合成され、評価されてきました . 合成された化合物のいくつかは、有意な抗炎症および鎮痛作用を示しました .
抗うつ作用
新規ベンゾチアゾール誘導体は、強制水泳試験(FST)を用いて、その潜在的な抗うつ作用について合成され、調査されてきました .
抗けいれん作用
同じベンゾチアゾール誘導体は、最大電気ショック発作(MES)試験を用いて、その潜在的な抗けいれん作用についても調査されてきました .
他の化合物の合成
ベンゾチアゾール化合物は、1,4-二置換1,2,3-トリアゾールなどの他の化合物の合成に使用されてきました および1,2,4-トリアゾロ-[3,4-b]-1,3,4-チアジアゾール .
プロスタグランジンの生合成阻害
NSAIDsの抗炎症作用は、主にプロスタグランジンの生合成阻害によって媒介されます . ベンゾチアゾール誘導体は、新規NSAIDsの開発に使用されてきました .
作用機序
Target of Action
The primary targets of this compound, also known as 4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide, are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD), with AChE involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions, and MAO-B involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
This compound acts as a dual inhibitor of AChE and MAO-B . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . By inhibiting MAO-B, it prevents the degradation of dopamine, thereby increasing its levels and potentially improving mood and cognitive function .
Biochemical Pathways
The inhibition of AChE and MAO-B by this compound affects several biochemical pathways. Increased acetylcholine levels can enhance cholinergic transmission, which is often impaired in AD . Increased dopamine levels can improve mood and cognitive function, which are often affected in AD . Additionally, this compound may also prevent the formation of beta-amyloid plaques, which are a hallmark of AD .
Pharmacokinetics
Its ability to inhibit ache and mao-b suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating ad .
Result of Action
The molecular and cellular effects of this compound’s action include increased levels of acetylcholine and dopamine, enhanced cholinergic transmission, improved mood and cognitive function, and potentially reduced formation of beta-amyloid plaques . These effects could contribute to its potential therapeutic benefits in AD .
特性
IUPAC Name |
4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-3-26-11-10-23-17-9-8-16(21)12-18(17)27-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJFDGGTMSABGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)
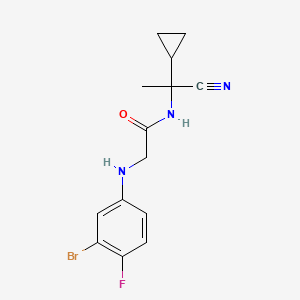
![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)
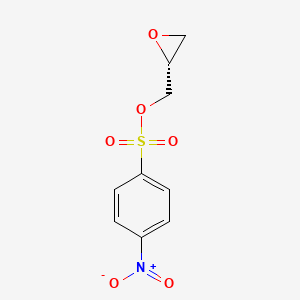
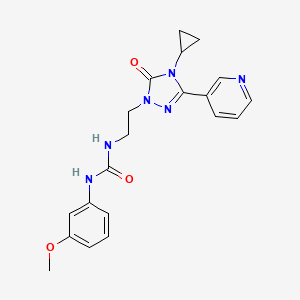
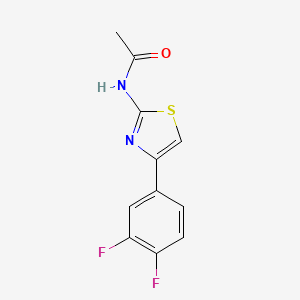
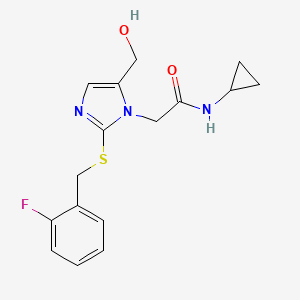
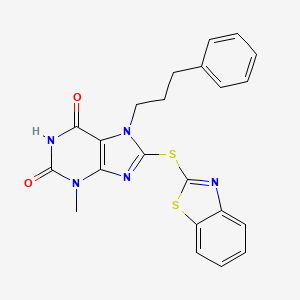
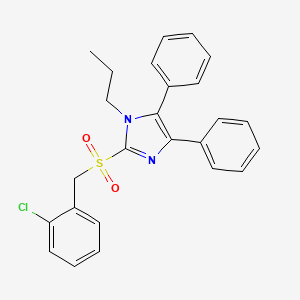


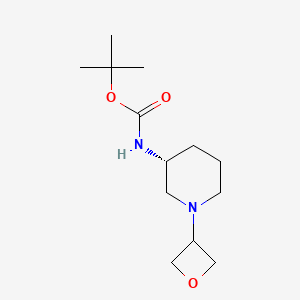

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
